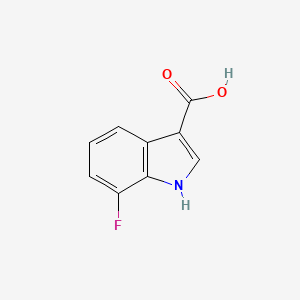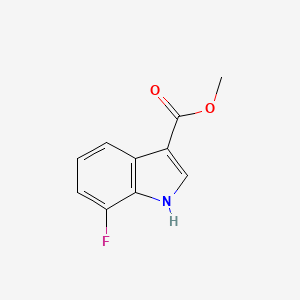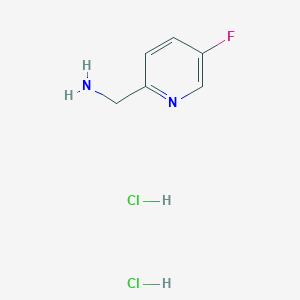![molecular formula C25H17ClN4O B3030112 3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone CAS No. 867165-62-6](/img/structure/B3030112.png)
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
概要
説明
The compound “3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone” is a chemical compound with the CAS Number: 867165-62-6 . It has a molecular weight of 424.89 . The IUPAC name for this compound is 3-[8-chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H17ClN4O/c26-24-23-22 (29-25 (18-12-19 (31)13-18)30 (23)11-10-27-24)17-7-6-16-8-9-20 (28-21 (16)14-17)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Insulin-Like Growth Factor-I Receptor (IGF-IR) Inhibition
One significant application of this compound is in the inhibition of the Insulin-Like Growth Factor-I Receptor (IGF-IR). A study by Mulvihill et al. (2008) describes the synthesis and biological activity of quinolinyl-derived imidazo[1,5-a]pyrazines as potent IGF-IR inhibitors. This research highlights the compound's potential in inhibiting ligand-stimulated autophosphorylation of IGF-IR and its downstream pathways, indicating its applicability in targeting certain cancer cells and in oncological research (Mulvihill et al., 2008).
Novel Synthesis Approaches
Ramesha et al. (2016) developed an efficient method for synthesizing imidazo[1,5-a]pyridines and triazolopyridines, which could have implications for the synthesis of the compound . Their work offers a versatile method with advantages such as mild conditions, short reaction times, and high yields, potentially enhancing the accessibility and feasibility of producing this compound for research purposes (Ramesha et al., 2016).
Antibacterial Activity
A study conducted by Prasad (2021) focused on synthesizing derivatives of imidazo[1,2-a]pyrazines, which are closely related to the compound . These derivatives demonstrated antibacterial activity, suggesting that similar compounds, such as 3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone, might also exhibit antibacterial properties. This opens up potential applications in developing new antibacterial agents (Prasad, 2021).
Antitumor and Antiproliferative Activities
Bazin et al. (2016) synthesized a series of imidazo[1,2-a]pyrazin-6-yl)ureas and evaluated their antiproliferative effects, specifically targeting the P53 gene in non-small cell lung cancer cell lines. This suggests that compounds like 3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone could have applications in cancer research, particularly in the development of therapies targeting specific genetic pathways in cancer cells (Bazin et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-[8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-24-23-22(29-25(18-12-19(31)13-18)30(23)11-10-27-24)17-7-6-16-8-9-20(28-21(16)14-17)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRWMNNXWPDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139380 | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
CAS RN |
867165-62-6 | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867165-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


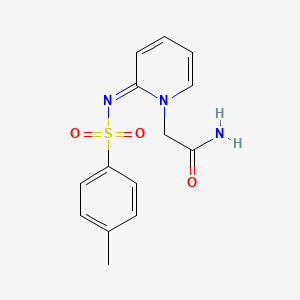

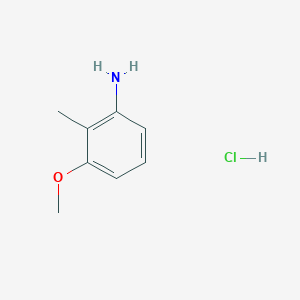

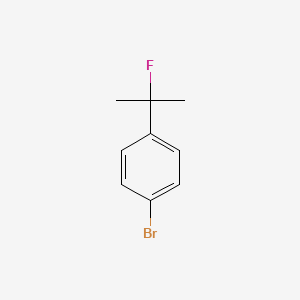
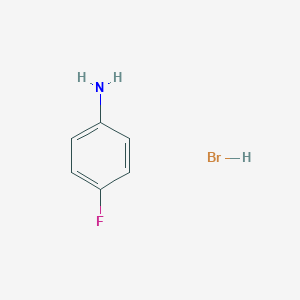
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
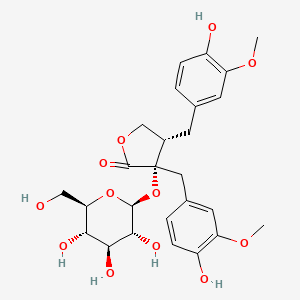
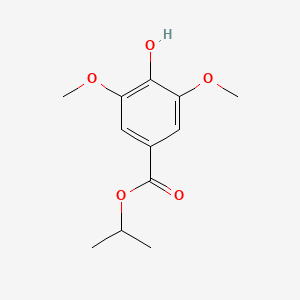
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)
